molecular formula C13H14N2 B13626975 3-(2,4-Dimethylphenyl)pyridin-4-amine

3-(2,4-Dimethylphenyl)pyridin-4-amine

Cat. No.: B13626975
M. Wt: 198.26 g/mol
InChI Key: WRCQONNHEMSCLP-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₄N₂
IUPAC Name: 3-(2,4-Dimethylphenyl)pyridin-4-amine
Key Properties:

  • Melting Point: 162°C (acetonitrile)
  • Molecular Weight: 198.27 g/mol
  • Structure: Features a pyridine ring with an amine group at the 4-position and a 2,4-dimethylphenyl substituent at the 3-position.
  • Spectral Data:
    • ¹H NMR (CDCl₃): δ 8.22 (s, 2H, Ar-H), 7.19–6.96 (m, 3H, Ar-H), 2.33 and 2.19 ppm (methyl groups) .
    • HRMS: [M + H]⁺ = 199.1232 .

The 2,4-dimethylphenyl group provides steric bulk and electron-donating effects, while the pyridin-4-amine moiety enables hydrogen bonding .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)pyridin-4-amine

InChI

InChI=1S/C13H14N2/c1-9-3-4-11(10(2)7-9)12-8-15-6-5-13(12)14/h3-8H,1-2H3,(H2,14,15)

InChI Key

WRCQONNHEMSCLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CN=C2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)pyridin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Another approach involves the direct amination of 3-(2,4-dimethylphenyl)pyridine using an appropriate amine source under suitable reaction conditions. This method may require the use of a base and a solvent such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of 3-(2,4-Dimethylphenyl)pyridin-4-amine may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-(2,4-Dimethylphenyl)pyridin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Phenylpyridin-4-amines

Table 1 : Key Comparisons of Pyridine Derivatives with Aryl Substituents
Compound Name Substituent Pattern Molecular Formula Molecular Weight Key Features Reference
3-(2,4-Dimethylphenyl)pyridin-4-amine 2,4-dimethylphenyl at C3 C₁₃H₁₄N₂ 198.27 Electron-donating methyl groups; high melting point (162°C)
3-(2,3-Dimethylphenyl)pyridin-4-amine 2,3-dimethylphenyl at C3 C₁₃H₁₄N₂ 198.27 Altered steric effects due to adjacent methyl groups; lower lipophilicity
3-(2,4-Difluorophenyl)pyridin-4-amine 2,4-difluorophenyl at C3 C₁₁H₈F₂N₂ 206.20 Electron-withdrawing fluorine atoms; increased metabolic stability
3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine 2-trifluoromethylphenyl at C3 C₁₂H₉F₃N₂ 244.21 Strong electron-withdrawing CF₃ group; enhanced membrane permeability

Key Observations :

  • In contrast, fluorine or CF₃ groups (e.g., 2,4-difluoro or 2-CF₃) withdraw electrons, improving oxidative stability and target selectivity .
  • Lipophilicity : The trifluoromethyl group in 3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine increases logP compared to dimethyl derivatives, favoring blood-brain barrier penetration .
  • Steric Hindrance : The 2,3-dimethylphenyl isomer () may exhibit reduced binding affinity to planar targets due to adjacent methyl groups .

Pyridin-4-amine Derivatives with Varied Core Structures

Table 2 : Comparison with Heterocyclic Analogues
Compound Name Core Structure Molecular Formula Key Functional Groups Biological Relevance Reference
3-(2,4-Dimethylphenyl)pyridin-4-amine Pyridine C₁₃H₁₄N₂ 4-amine, 2,4-dimethylphenyl Enzyme inhibition; kinase targeting
N-(2,4,6-Trimethylphenyl)pyridin-3-amine Pyridine C₁₄H₁₆N₂ 3-amine, 2,4,6-trimethylphenyl Potential antimicrobial activity
2-(Difluoromethyl)-3-fluoropyridin-4-amine Pyridine C₆H₅F₃N₂ 4-amine, difluoromethyl, fluorine Anticandidate for CNS-targeted therapies
4-(3-Fluorophenyl)piperidin-3-amine Piperidine C₁₁H₁₄FN₂ 3-amine, 3-fluorophenyl Analgesic or neuropathic pain modulation

Key Observations :

  • Ring Structure : Pyridine derivatives (e.g., target compound) exhibit planar geometry, facilitating interactions with aromatic residues in enzymes. Piperidine analogues (e.g., 4-(3-Fluorophenyl)piperidin-3-amine) adopt chair conformations, altering binding modes .
  • Positional Isomerism : N-(2,4,6-Trimethylphenyl)pyridin-3-amine () has the amine at C3 instead of C4, which may reduce hydrogen-bonding efficiency with targets requiring a C4 orientation .

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